N-(propan-2-yl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Description
N-(propan-2-yl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a structurally complex heterocyclic compound featuring a cyclopenta[b]thiophene core fused with a tetrazole moiety. The tetrazole group (1H-tetrazol-1-yl) is a nitrogen-rich heterocycle known for enhancing bioactivity, particularly in mimicking carboxylate groups in medicinal chemistry, while the cyclopenta[b]thiophene scaffold contributes to aromaticity and conformational rigidity . Its synthesis likely involves sequential functionalization of the thiophene core, as described in analogous pathways (e.g., tetrazole introduction via reactions with sodium azide and triethyl orthoformate) .
Properties
Molecular Formula |
C12H15N5OS |
|---|---|
Molecular Weight |
277.35 g/mol |
IUPAC Name |
N-propan-2-yl-2-(tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
InChI |
InChI=1S/C12H15N5OS/c1-7(2)14-11(18)10-8-4-3-5-9(8)19-12(10)17-6-13-15-16-17/h6-7H,3-5H2,1-2H3,(H,14,18) |
InChI Key |
LYZQFYLBVHJFII-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C1=C(SC2=C1CCC2)N3C=NN=N3 |
Origin of Product |
United States |
Biological Activity
N-(propan-2-yl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a cyclopentathiophene core with a tetrazole moiety, which is known for contributing to various biological activities. The molecular formula is , and it has a molecular weight of approximately 270.34 g/mol. The presence of the tetrazole group is significant as it often enhances the pharmacological properties of compounds.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance:
- Synthesis and Evaluation : A related study synthesized various 2-(1H-tetrazol-1-yl)pyridine derivatives and tested their antitumor activity. One compound exhibited an IC50 value of 0.08 µM against cancer cell lines, significantly outperforming established drugs like sorafenib .
- Mechanism of Action : The mechanism behind the antitumor activity is believed to involve inhibition of specific kinases, which are crucial in cancer cell proliferation. The ability to induce apoptosis and cell cycle arrest was also noted in several derivatives .
Antimicrobial Activity
The biological evaluation of thiophene derivatives has shown promising results against various microbial strains:
- Antibacterial Studies : Compounds with similar structures demonstrated activity against bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.7 to 15.62 μg/mL .
Case Study 1: Anticancer Efficacy
A study focused on a compound structurally related to this compound demonstrated significant growth inhibition across multiple cancer cell lines:
| Cell Line | GI50 (µM) | Comparison Drug | Comparison GI50 (µM) |
|---|---|---|---|
| A549 | 0.69 | Nocodazole | 1.11 |
| CAKI-1 | 2.27 | Nocodazole | 20.75 |
| T47D | 0.362 | Nocodazole | 81.283 |
This data indicates that compounds with similar frameworks may serve as effective anticancer agents .
Case Study 2: Mechanistic Insights
Further investigations into the mechanism revealed that these compounds could induce early apoptosis in treated cells through caspase activation pathways, suggesting a multi-faceted approach to cancer treatment .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications in its structure:
- Tetrazole Moiety : Enhances solubility and bioavailability.
- Cyclopentathiophene Core : Provides structural stability and potential interaction sites for biological targets.
- Substituents on the Amide Group : Variations can lead to differences in potency and selectivity against target enzymes or receptors.
Comparison with Similar Compounds
Data Tables
Table 1: Antiproliferative Activity of Key Analogues
Table 2: ADME Properties ()
| Property | Target Compound* | Schiff Base Analogues |
|---|---|---|
| GI Absorption | High (predicted) | 95–98% |
| BBB Penetration | Moderate | Moderate |
| CYP2D6 Inhibition | Low | Low |
| Lipophilicity (logP) | ~3.8 | 2.1–3.5 |
*Predicted based on structural analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
